

# Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold

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## Compound of Interest

Compound Name: 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine

Cat. No.: B566808

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The imidazo[1,2-b]pyridazine core is recognized as a "privileged scaffold" in medicinal chemistry.<sup>[1]</sup> This fused heterocyclic system is a structural cornerstone in numerous biologically active molecules, demonstrating a remarkable range of therapeutic activities, including potent inhibition of various protein kinases.<sup>[1]</sup> Compounds incorporating this scaffold have been investigated as anticancer, anti-inflammatory, antiviral, and antifibrotic agents.<sup>[1][2]</sup>

**3-Bromoimidazo[1,2-b]pyridazin-6-ylamine** (CAS: 1260850-70-1) emerges as a particularly valuable intermediate. It possesses two distinct and strategically positioned functional handles: a reactive bromine atom at the C3 position and a nucleophilic amino group at the C6 position. This unique arrangement allows for sequential and site-selective modifications, making it an ideal starting point for constructing diverse chemical libraries and optimizing lead compounds in drug discovery programs. Its utility is underscored by its role in the synthesis of potent kinase inhibitors targeting critical cell signaling pathways.<sup>[3][4][5]</sup>

## Physicochemical and Structural Properties

Precise characterization is fundamental to the effective use of any chemical intermediate. The known properties of **3-Bromoimidazo[1,2-b]pyridazin-6-ylamine** are summarized below.

Property	Value	Source(s)
CAS Number	1260850-70-1	[6][7][8]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrN <sub>4</sub>	[6][8]
Molecular Weight	213.04 g/mol	[7][8]
Appearance	Yellow or brown to off-white solid	[6]
Purity	Commercially available at ≥95%	[8]
LogP	1.65520 (Calculated)	[7]
Polar Surface Area (PSA)	56.21 Å <sup>2</sup> (Calculated)	[7]
Storage Conditions	2-8°C or Room Temperature, protect from light	[6][8]

Note: Experimental data such as melting point, boiling point, and specific solubility are not consistently reported in publicly available literature. Researchers should perform their own characterization.

## Synthesis and Purification

The synthesis of **3-Bromoimidazo[1,2-b]pyridazin-6-ylamine** typically proceeds via nucleophilic aromatic substitution (S<sub>N</sub>Ar) on a di-halogenated precursor. The greater lability of the chlorine atom at the C6 position compared to the bromine at C3 allows for selective amination.

A robust and environmentally conscious method avoids the use of expensive and sensitive transition metal catalysts.[9] The protocol below is based on a fluoride-promoted amination strategy, which has been shown to provide high yields.[9]

## Synthetic Workflow Diagram

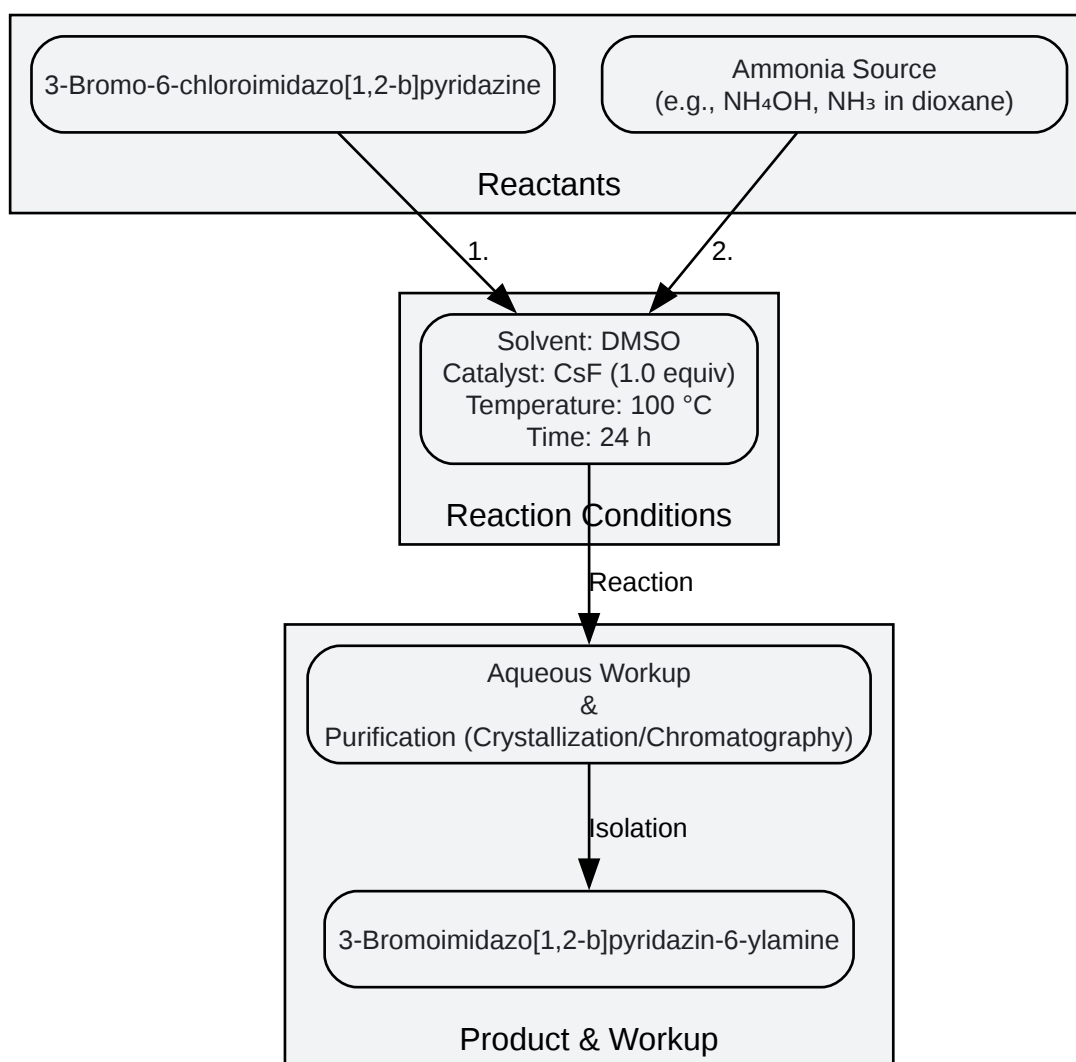


Figure 1: Synthetic pathway for 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine.

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Caption: Figure 1: Synthetic pathway for **3-Bromoimidazo[1,2-b]pyridazin-6-ylamine**.

## Step-by-Step Experimental Protocol

Materials:

- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
- Ammonium hydroxide (or a suitable ammonia source)
- Caesium Fluoride (CsF)

- Dimethyl sulfoxide (DMSO), anhydrous
- Deionized water
- Brine (saturated NaCl solution)
- Ethyl acetate
- Magnesium sulfate (MgSO<sub>4</sub>), anhydrous

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv.), caesium fluoride (1.0 equiv.), and anhydrous DMSO.
- **Addition of Amine Source:** Add the ammonia source (e.g., ammonium hydroxide, 5-10 equiv.) to the stirring mixture.
- **Reaction:** Heat the reaction mixture to 100 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- **Workup:** Cool the reaction mixture to room temperature. Pour the mixture into deionized water and extract with ethyl acetate (3x).
- **Washing:** Combine the organic layers and wash sequentially with deionized water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure **3-Bromoimidazo[1,2-b]pyridazin-6-ylamine**.

**Self-Validating System:** The success of the synthesis is validated by characterization of the final product using <sup>1</sup>H NMR, <sup>13</sup>C NMR, and Mass Spectrometry to confirm the structure and purity, which should be compared against reference data.

## Chemical Reactivity and Derivatization Potential

The synthetic power of **3-Bromoimidazo[1,2-b]pyridazin-6-ylamine** lies in the orthogonal reactivity of its two functional groups. This allows for a modular approach to building molecular complexity, a cornerstone of modern medicinal chemistry.

- **C3-Position (Bromo Group):** The bromine atom is a versatile handle for introducing molecular diversity, primarily through transition-metal-catalyzed cross-coupling reactions.
  - **Suzuki Coupling:** Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.
  - **Buchwald-Hartwig Amination:** Coupling with amines to form C-N bonds, creating substituted aminopyridazines.
  - **Sonogashira Coupling:** Reaction with terminal alkynes to form C-C triple bonds, a key linker in many bioactive molecules.
  - **Heck Coupling:** Formation of C-C bonds with alkenes.
- **C6-Position (Amino Group):** The primary amine is a potent nucleophile and can be readily functionalized.
  - **Amide Bond Formation:** Acylation with carboxylic acids, acid chlorides, or anhydrides to form amides, a common functional group in kinase inhibitors.
  - **Reductive Amination:** Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
  - **Urea/Thiourea Formation:** Reaction with isocyanates or isothiocyanates.

## Reactivity and Derivatization Diagram

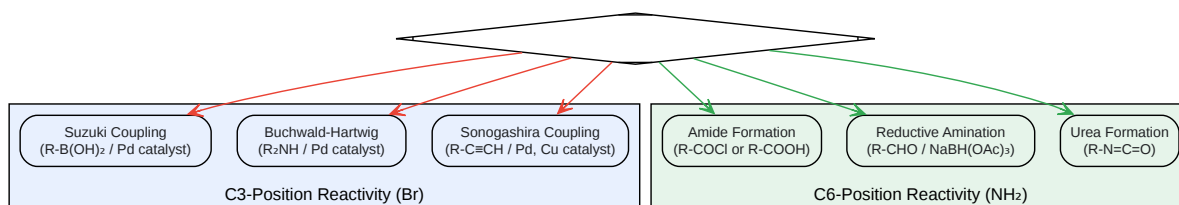


Figure 2: Key derivatization pathways for the title compound.

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Caption: Figure 2: Key derivatization pathways for the title compound.

## Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The imidazo[1,2-b]pyridazine scaffold is a validated pharmacophore for kinase inhibition. The strategic functionalization of **3-Bromoimidazo[1,2-b]pyridazin-6-ylamine** has been instrumental in the discovery of potent and selective inhibitors for several important oncological and immunological targets.

- **Mps1 (TTK) Kinase Inhibitors:** Monopolar spindle 1 (Mps1) kinase is a critical regulator of the spindle assembly checkpoint and a high-value target in oncology. Optimization of an imidazo[1,2-a]pyrazine hit led to the discovery of imidazo[1,2-b]pyridazine-based inhibitors with nanomolar potency and oral bioavailability.[3] These compounds demonstrated remarkable antiproliferative activity against various cancer cell lines.[3]
- **PI3K/mTOR Dual Inhibitors:** The PI3K/mTOR signaling pathway is frequently dysregulated in cancer and fibrotic diseases. Novel imidazo[1,2-b]pyridazine derivatives have been developed as potent dual inhibitors of PI3K and mTOR, showing significant anti-fibrotic potential in preclinical models of idiopathic pulmonary fibrosis (IPF).[2]
- **Bruton's Tyrosine Kinase (BTK) Inhibitors:** BTK is a key enzyme in the B cell receptor signaling pathway, making it a crucial target for B cell malignancies. A derivative of the

imidazo[1,2-b]pyridazine scaffold, compound 22 (TM471-1), was identified as a highly potent ( $IC_{50} = 1.3$  nM) and selective irreversible BTK inhibitor.[4] This compound showed complete tumor regression in xenograft models and has advanced into Phase I clinical trials.[4]

- Tyk2 JH2 Inhibitors: Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and a key mediator in autoimmune and inflammatory diseases.[5] Imidazo[1,2-b]pyridazine analogs have been developed as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain, demonstrating efficacy in animal models of arthritis.[5]

## Illustrative Signaling Pathway Involvement

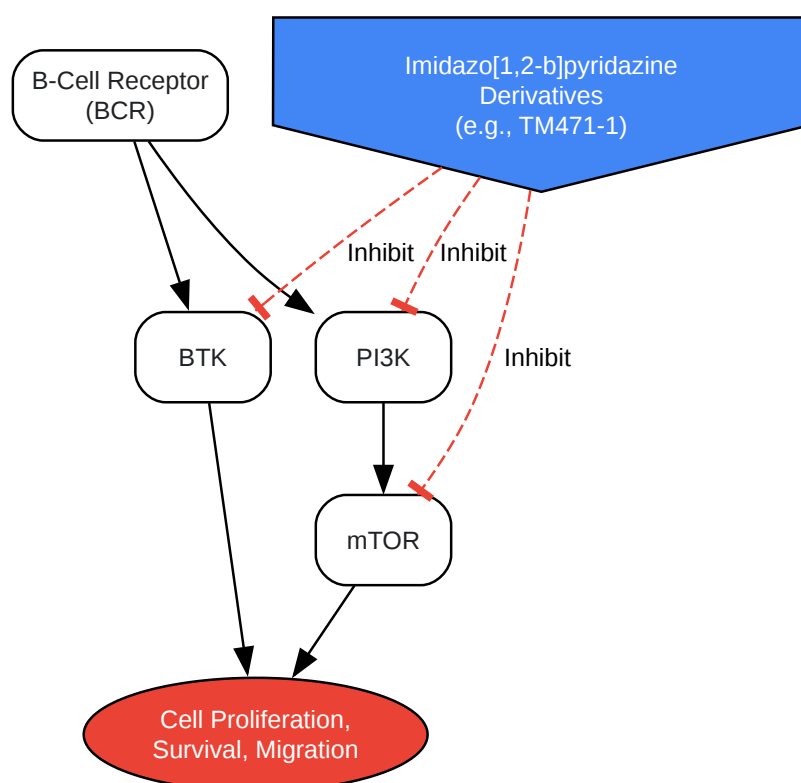


Figure 3: Role of Imidazo[1,2-b]pyridazine derivatives in inhibiting oncogenic signaling.

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Caption: Figure 3: Role of Imidazo[1,2-b]pyridazine derivatives in inhibiting oncogenic signaling.

## Safety and Handling

While a specific Safety Data Sheet (SDS) for **3-Bromoimidazo[1,2-b]pyridazin-6-ylamine** is not widely available, data from the parent compound, 3-bromoimidazo[1,2-b]pyridazine, and general chemical principles dictate the necessary precautions.<sup>[10]</sup>

- Hazard Classification: The parent compound is classified as an irritant.<sup>[10][11]</sup> It is expected that the 6-amino derivative will carry similar hazards.
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.
- Recommended Precautions:
  - Engineering Controls: Handle in a well-ventilated fume hood.
  - Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.
  - Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.
  - Storage: Store in a tightly sealed container in a cool, dry, dark place.

In case of exposure, follow standard first aid measures: move to fresh air if inhaled, flush eyes with water for at least 15 minutes, and wash skin with plenty of soap and water.<sup>[10]</sup> Seek medical attention if irritation persists.

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